molecular formula C13H20N2O2S B1195999 1-(p-Tosyl)-3,4,4-trimethylimidazolidine CAS No. 73955-61-0

1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Cat. No.: B1195999
CAS No.: 73955-61-0
M. Wt: 268.38 g/mol
InChI Key: PAPAFDSNHZAZHR-UHFFFAOYSA-N
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Description

1-(p-Tosyl)-3,4,4-trimethylimidazolidine is an organic compound that belongs to the class of imidazolidines. It features a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the imidazolidine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine typically involves the reaction of 3,4,4-trimethylimidazolidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The tosylation reaction proceeds smoothly, yielding the desired product with high efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

1-(p-Tosyl)-3,4,4-trimethylimidazolidine has several scientific research applications, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: The compound can act as a precursor to generate stable carbenes, which are useful catalysts in organic reactions.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Uniqueness: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the tosyl group enhances its utility in various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4,4-trimethyl-1-(4-methylphenyl)sulfonylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPAFDSNHZAZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224691
Record name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73955-61-0
Record name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073955610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(p-tosyl)-3,4,4-trimethylimidazolidine (TTI) counteract the developmental toxicity of methotrexate (MTX)?

A1: Methotrexate (MTX) disrupts embryonic development by inhibiting dihydrofolate reductase, an enzyme crucial for converting folic acid to tetrahydrofolate. This inhibition ultimately suppresses one-carbon metabolism, a process essential for DNA synthesis in the developing embryo []. TTI, while structurally dissimilar to folate, effectively bypasses the MTX-induced blockage by directly donating single carbon units required for one-carbon metabolism. This "biomimetic transfer" helps restore normal DNA synthesis and mitigate the developmental toxicity caused by MTX [].

Q2: What evidence supports the claim that TTI ameliorates MTX-induced developmental toxicity?

A2: A study using New Zealand white rabbits demonstrated that co-administration of TTI with MTX led to:

  • Increased average fetal body weight: Suggesting improved overall fetal growth despite MTX exposure [].
  • Reduced proportion of malformed fetuses: Indicating a protective effect against MTX-induced birth defects [].
  • Lower incidence of major malformations: Further supporting TTI's role in mitigating severe developmental abnormalities caused by MTX [].

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